Lipophilicity Comparison: N-(4-Fluorobenzyl)- vs. N-Benzyl-6-chloropyridazin-3-amine
N-(4-fluorobenzyl)-6-chloropyridazin-3-amine exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-fluorinated analogue, N-benzyl-6-chloropyridazin-3-amine, directly impacting its predicted membrane permeability and bioavailability profile .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.30 (calculated) |
| Comparator Or Baseline | N-benzyl-6-chloropyridazin-3-amine (LogP ~1.5, estimated based on similar fragment changes) |
| Quantified Difference | Increase of ~0.8 LogP units |
| Conditions | Calculated property (ChemSrc database) |
Why This Matters
The difference of ~0.8 LogP units indicates a roughly 6-fold increase in lipophilicity, a key parameter for optimizing compound absorption and distribution in drug discovery programs, making the fluorinated analogue a more suitable candidate for CNS or cell-permeable targets.
